molecular formula C10H10O3 B3120426 2-Hydroxymethyl-3-phenyl-acrylic acid CAS No. 26364-56-7

2-Hydroxymethyl-3-phenyl-acrylic acid

Cat. No. B3120426
CAS RN: 26364-56-7
M. Wt: 178.18 g/mol
InChI Key: FRLSOAJUVAVPSN-TWGQIWQCSA-N
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Description

“2-Hydroxymethyl-3-phenyl-acrylic acid” is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da . It is used as a chemical reagent in the synthesis of an atropos biphenyl biphosphine ligand and in the synthesis of novel cinnamanilides as potential immunosuppressive agents .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it’s worth noting that similar compounds have been synthesized using various organocatalysts . For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . Unfortunately, detailed structural information such as bond lengths and angles could not be found in the search results.


Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 381.2±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 66.4±3.0 kJ/mol and a flash point of 198.5±21.1 °C . The compound has a molar refractivity of 49.7±0.3 cm3, and it accepts 3 hydrogen bonds and donates 2 .

Scientific Research Applications

Biotechnological Production of 3-Hydroxypropionic Acid

The biotechnological production of 3-hydroxypropionic acid (3 HP), which is closely related to 2-Hydroxymethyl-3-phenyl-acrylic acid, has been explored for sustainable acrylate production and as a monomer in biodegradable polymers. Adaptive laboratory evolution of S. cerevisiae strains has enhanced tolerance to 3 HP, and this tolerance is linked to mutations in the SFA1 gene, which encodes S-(hydroxymethyl)glutathione dehydrogenase. This discovery suggests a glutathione-dependent mechanism for handling resistance to organic acids and aldehydes in living cells (Kildegaard et al., 2014).

Polymer Research

Research on polymers has involved modifications of poly vinyl alcohol/acrylic acid hydrogels through reactions with various amines, including derivatives of this compound. These modified polymers have shown increased thermal stability and promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Optoelectronic Properties

This compound has been studied for its optoelectronic properties, particularly in dyes used in DSSC (Dye-Sensitized Solar Cells). Calculations using RHF and DFT methods reveal that this compound exhibits properties making it suitable for nonlinear optical materials, which is significant for the development of optoelectronics and solar energy technologies (Fonkem et al., 2019).

Drug and Protein Transport in Hydrogels

The transport of ionizable drugs and proteins through poly(acrylic acid) hydrogels has been studied, with a focus on factors controlling the transport process. This research is critical for developing drug delivery systems and understanding the interactions between polymers and biological molecules (Ende & Peppas, 1997).

Corrosion Inhibition

Studies have shown that acrylamide derivatives, including those similar to this compound, can act as effective corrosion inhibitors. This is particularly significant for materials like copper, where these compounds help reduce corrosion in acidic environments, suggesting applications in industrial maintenance and preservation (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(Z)-2-(hydroxymethyl)-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6,11H,7H2,(H,12,13)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLSOAJUVAVPSN-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/CO)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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